molecular formula C8H4ClNO2 B3383926 2-Isocyanatobenzoyl chloride CAS No. 5100-23-2

2-Isocyanatobenzoyl chloride

Cat. No.: B3383926
CAS No.: 5100-23-2
M. Wt: 181.57 g/mol
InChI Key: UQAVHAAUPQEYLH-UHFFFAOYSA-N
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Description

2-Isocyanatobenzoyl chloride is an organic compound with the molecular formula C8H4ClNO2. It is characterized by the presence of both an isocyanate group (-N=C=O) and a benzoyl chloride group (-COCl) attached to a benzene ring. This compound is of interest in various chemical research and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanatobenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoyl chloride with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Aminobenzoyl chloride

    Reagent: Phosgene (COCl2)

    Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

The overall reaction can be represented as:

C6H4(NH2)COCl+COCl2C6H4(NCO)COCl+HCl\text{C6H4(NH2)COCl} + \text{COCl2} \rightarrow \text{C6H4(NCO)COCl} + \text{HCl} C6H4(NH2)COCl+COCl2→C6H4(NCO)COCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. The use of automated systems helps in minimizing human exposure to toxic reagents.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatobenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles like water, alcohols, and amines to form ureas, carbamates, and substituted ureas.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products Formed

    Amides: Formed from the reaction with amines

    Esters: Formed from the reaction with alcohols

    Ureas: Formed from the reaction with amines and isocyanate group

Scientific Research Applications

2-Isocyanatobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-Isocyanatobenzoyl chloride: Similar structure but with the isocyanate group at the meta position.

    4-Isocyanatobenzoyl chloride: Similar structure but with the isocyanate group at the para position.

Uniqueness

2-Isocyanatobenzoyl chloride is unique due to the ortho positioning of the isocyanate and benzoyl chloride groups, which can influence its reactivity and the types of products formed in reactions. This positional isomerism can lead to different chemical and physical properties compared to its meta and para counterparts.

Properties

IUPAC Name

2-isocyanatobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-8(12)6-3-1-2-4-7(6)10-5-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVHAAUPQEYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369088
Record name 2-isocyanatobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5100-23-2
Record name 2-isocyanatobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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